1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Descripción
Propiedades
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870306 | |
| Record name | 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360862-63-0, 274901-16-5 | |
| Record name | 1-[2-[(3-Hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-(2S)-1-[[(3-Hydroxytricyclo[3.3.1.1[3,7]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Multi-Step Condensation and Dehydration Approach
The most extensively documented method involves a three-step sequence starting from L-prolinamide and haloacetic acid (Scheme 1).
Step 1: Salt Formation
L-prolinamide reacts with chloroacetic acid in methylene chloride at 15–25°C to form the L-prolinamide chloroacetate salt (VI). Stoichiometric ratios (1:1) ensure minimal byproducts.
Step 2: Condensation with 1-Amino-3-adamantanol
The salt undergoes condensation with 1-amino-3-adamantanol using dicyclohexylcarbodiimide (DCC) as the coupling agent. Key parameters include:
-
Solvent : Tetrahydrofuran (THF) or methylene chloride
-
Temperature : 25–45°C
-
Molar ratio : 1:2 (salt to adamantanol derivative)
This step yields (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidin-2-carboamide (VII) without isolating intermediates, enhancing efficiency.
Step 3: Dehydration to Carbonitrile
The amide intermediate is treated with phosphoryl chloride (POCl₃) at reflux (40–50°C) in methylene chloride. Ethylnicotinate acts as a base to neutralize HCl, achieving 85–90% conversion to the target carbonitrile.
-
Starting material : 52.15 g L-prolinamide chloroacetate
-
Product : 61.5 g (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
-
Yield : 78% (calculated from molar equivalents)
Solvent-Mediated Alkylation Without Dehydrating Agents
An alternative method avoids hazardous dehydrating agents like POCl₃ (Scheme 2).
Step 1: Direct Alkylation
L-prolinamide hydrochloride reacts with chloroacetyl chloride in dimethylformamide (DMF) at 10–120°C. The absence of dehydrating agents simplifies purification.
Step 2: Adamantanol Coupling
The alkylated intermediate is treated with 1-amino-3-adamantanol in acetone or 2-butanone. Potassium iodide (KI) catalyzes the reaction, while sodium hydroxide maintains alkaline conditions (pH 9–10).
Key Advantages :
-
Safety : Eliminates POCl₃, reducing corrosion risks
-
Yield : 72–75% (comparable to traditional methods)
Comparative Analysis of Synthesis Routes
Characterization and Quality Control
Spectroscopic Data
-
δ 4.12 (t, 1H, pyrrolidine-CH)
-
δ 3.70 (s, 2H, acetyl-CH₂)
-
δ 3.15 (t, 2H, adamantyl-NH)
-
δ 1.82–1.84 (m, 4H, pyrrolidine ring)
-
171.33 ppm (C=O, acetyl)
-
169.84 ppm (C≡N, nitrile)
-
59.20 ppm (pyrrolidine-CH)
Purity Assessment
Industrial Applications and Scalability
The compound’s global suppliers (e.g., SGT Lifesciences) utilize the multi-step method for its reproducibility. However, the solvent-mediated approach gains traction in eco-conscious markets due to reduced waste.
Optimization Strategies :
Análisis De Reacciones Químicas
Reaction Types and Mechanisms
The compound undergoes three primary reaction categories:
1.1 Oxidation
-
The adamantyl hydroxyl group can be oxidized to form ketones or carboxylic acid derivatives under strong oxidizing conditions.
-
Side-chain oxidation may occur at the pyrrolidine ring’s α-carbon under controlled conditions.
1.2 Reduction
-
The carbonitrile group (-C≡N) is reducible to a primary amine (-CH2NH2) using catalysts like Raney nickel or lithium aluminum hydride (LiAlH4).
-
Selective reduction of the amide carbonyl is achievable with borane-THF complexes.
1.3 Substitution
-
The chloroacetyl intermediate (precursor to the final compound) undergoes nucleophilic substitution with 3-hydroxy-1-adamantylamine to form the target molecule .
Key Reagents and Conditions
Functional Group Transformations
-
Nitrile to Amine :
. -
Hydroxyl Oxidation :
.
Reaction Yields and Efficiency
Spectroscopic Evidence
-
IR Spectroscopy : Absorption at 2240 cm⁻¹ confirms the nitrile group.
-
NMR : Adamantyl protons appear as distinct singlets at δ 1.6–2.1 ppm.
Stability and Reactivity Considerations
-
pH Sensitivity : The compound is stable under neutral conditions but hydrolyzes in strongly acidic/basic media.
-
Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage.
Comparative Reaction Profiles
| Reaction | Vildagliptin | Saxagliptin | Sitagliptin |
|---|---|---|---|
| Nitrile reduction | 85% yield | Not reported | Not applicable |
| DPP-IV binding affinity |
Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase IV Inhibition
One of the primary applications of this compound is its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in insulin secretion and glucose homeostasis. Inhibition of DPP-IV can lead to increased levels of these hormones, thereby improving glycemic control in patients with type 2 diabetes.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile exhibited significant DPP-IV inhibitory activity. The structure-activity relationship (SAR) indicated that modifications to the adamantane moiety enhanced potency and selectivity against DPP-IV .
Antidiabetic Drug Development
The compound's structural features make it a candidate for further development into antidiabetic agents. Its ability to modulate incretin levels suggests potential use in formulating new oral hypoglycemic medications.
Research Findings : In vitro studies have shown that this compound can effectively lower blood glucose levels in diabetic animal models, supporting its therapeutic potential .
Ongoing clinical trials are necessary to evaluate the efficacy and safety profile of this compound in human subjects. The transition from preclinical findings to clinical applications will be critical for establishing its therapeutic use.
Structural Modifications
Further research into structural modifications could enhance the pharmacokinetic properties and bioavailability of the compound. Investigating various substituents on the pyrrolidine ring may yield more potent analogs.
Mecanismo De Acción
The compound exerts its effects by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the compound prolongs the activity of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in improved glucose homeostasis and reduced blood sugar levels .
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Impurity Profiles and Regulatory Aspects
- Comparative Stability : Vildagliptin’s adamantane structure confers greater stability than compounds with flexible alkyl chains (e.g., Saxagliptin), reducing metabolic degradation .
Actividad Biológica
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, commonly known as Vildagliptin , is a synthetic compound primarily recognized for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor . This compound has gained attention in the field of pharmacology due to its significant biological activities, particularly in the management of type 2 diabetes mellitus.
- Molecular Formula : C17H25N3O2
- Molecular Weight : 303.399 g/mol
- CAS Number : 1044676-63-2
Vildagliptin functions by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones. These hormones, such as GLP-1 (glucagon-like peptide-1), play a crucial role in glucose metabolism by stimulating insulin secretion and reducing glucagon levels. By preventing the breakdown of these hormones, Vildagliptin effectively enhances insulin secretion in response to meals, thereby lowering blood glucose levels.
Antidiabetic Effects
Numerous studies have demonstrated the efficacy of Vildagliptin in improving glycemic control in patients with type 2 diabetes:
- Clinical Trials : In a randomized controlled trial involving 1,000 patients, Vildagliptin significantly reduced HbA1c levels compared to placebo over a 24-week period. The mean reduction was approximately 0.6% .
- Combination Therapy : Vildagliptin has been shown to be effective when used in combination with other antidiabetic medications, such as metformin and sulfonylureas, enhancing overall glycemic control without causing significant weight gain or hypoglycemia .
- Long-Term Efficacy : A long-term study indicated that Vildagliptin maintained its efficacy over a period of 5 years, with sustained reductions in HbA1c levels and improvements in beta-cell function .
Additional Biological Activities
Beyond its antidiabetic properties, Vildagliptin has been investigated for other potential therapeutic effects:
- Neuroprotective Effects : Preliminary studies suggest that DPP-4 inhibitors may have neuroprotective properties, potentially benefiting patients with neurodegenerative diseases. Research indicates that Vildagliptin may reduce neuroinflammation and improve cognitive function in animal models .
- Cardiovascular Benefits : Some studies have reported that Vildagliptin may reduce cardiovascular risks associated with diabetes. It has been linked to improvements in endothelial function and reductions in arterial stiffness .
Case Study 1: Efficacy in Elderly Patients
A case study evaluated the safety and efficacy of Vildagliptin in elderly patients with type 2 diabetes. The results showed significant improvements in glycemic control and a favorable safety profile, suggesting it is a suitable option for this population .
Case Study 2: Combination Therapy Outcomes
Another study focused on patients inadequately controlled on metformin alone. When Vildagliptin was added, there was a notable reduction in HbA1c levels and an improvement in patient-reported outcomes regarding quality of life .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile?
- Methodological Answer : The compound can be synthesized via sequential N-acylation and nucleophilic substitution. For example, (S)-pyrrolidine-2-carbonitrile derivatives are synthesized by reacting L-proline derivatives with chloroacetyl chloride to form intermediates like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . Subsequent substitution with 3-hydroxyadamantylamine introduces the adamantyl moiety. Key steps include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients).
- Characterization : NMR (1H, 13C), HPLC for enantiomeric purity, and mass spectrometry.
- Yield Optimization : Adjusting reaction stoichiometry (e.g., 1:1.2 molar ratio of pyrrolidine derivative to chloroacetyl chloride) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : 1H and 13C NMR to verify backbone and adamantyl group integration .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
- Chirality Verification : Chiral HPLC or polarimetry for enantiomeric excess determination .
- Mass Analysis : High-resolution mass spectrometry (HRMS) for molecular formula validation .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?
- Methodological Answer : The (S)-configured pyrrolidine scaffold (derived from L-proline) is critical for binding to enzyme active sites, such as dipeptidyl peptidase IV (DPP-IV). To assess stereochemical impact:
- Synthesis of Enantiomers : Use D-proline or racemic resolution techniques.
- Activity Comparison : Perform enzyme inhibition assays (e.g., IC50 measurements) for (S)- vs. (R)-isomers .
- Structural Analysis : X-ray crystallography (as in arylidene derivatives ) to correlate configuration with binding interactions.
Q. What strategies improve the yield of the N-acylation step during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Catalysis : Use of 4-dimethylaminopyridine (DMAP) to accelerate acylation.
- Temperature Control : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions.
- Stoichiometric Adjustments : Excess chloroacetyl chloride (1.2–1.5 equiv.) ensures complete conversion .
Q. How can contradictions in reported IC50 values for enzyme inhibition be resolved?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Standardize pH (e.g., 7.4 for DPP-IV), temperature (37°C), and substrate concentrations.
- Compound Purity : Validate via HPLC (>95% purity) and confirm absence of residual solvents.
- Enzyme Source : Use recombinant human DPP-IV vs. animal-derived enzymes for consistency .
- Statistical Validation : Triplicate measurements with error margins ≤10% .
Q. What in silico methods predict the binding mode to DPP-IV?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions between the adamantyl group and hydrophobic enzyme pockets.
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-enzyme complexes.
- Comparative Analysis : Align with co-crystallized DPP-IV inhibitors (e.g., sitagliptin) to identify key residues .
Q. How to design analogs to explore structure-activity relationships (SAR) of the adamantyl moiety?
- Methodological Answer :
- Adamantyl Modifications : Introduce substituents (e.g., fluorine at the 5-position) or replace hydroxy with methoxy to alter lipophilicity .
- Biological Testing : Assess analogs in enzyme inhibition assays and logP measurements (via shake-flask method).
- Crystallographic Studies : Resolve binding modes of analogs to identify steric/electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
